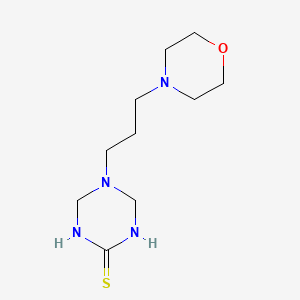

5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a heterocyclic compound that features a morpholine ring and a triazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol typically involves the reaction of morpholine derivatives with triazine precursors. One common method involves the cyclization of 3-(morpholin-4-yl)propylamine with triazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazine derivatives.

Substitution: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C₁₀H₂₀N₄OS

- CAS Number : 727664-35-9

- Molecular Weight : 244.36 g/mol

- Structure : The compound features a triazine core which is known for its diverse biological activities.

Neurodegenerative Disease Research

One of the most promising applications of 5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is in the development of inhibitors for enzymes associated with neurodegenerative diseases such as Alzheimer's disease. Research indicates that derivatives of triazine can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's pathology.

A study demonstrated that certain triazine derivatives exhibit strong AChE inhibitory activity with IC50 values below 10 μM, suggesting their potential as therapeutic agents to enhance cholinergic function in Alzheimer's patients . The presence of morpholine groups appears to influence the activity positively by modulating interactions at the enzyme's active site.

Cancer Therapeutics

The compound has also shown potential as an anti-cancer agent. Research into bis(morpholino-1,3,5-triazine) derivatives revealed that they act as potent inhibitors of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival . For instance, one derivative demonstrated significant antitumor efficacy in xenograft models when administered intravenously. This highlights the compound's potential for further development into effective cancer therapies.

The biological activities associated with this compound include:

- Antioxidant Properties : The compound may exhibit antioxidant effects that can protect neuronal cells from oxidative stress.

- Enzyme Inhibition : As mentioned earlier, it inhibits AChE and potentially other enzymes involved in neurodegeneration and cancer progression.

Case Study 1: AChE Inhibition

In a comparative study of various triazine derivatives including those with morpholine substitutions, it was found that compounds with morpholine exhibited varying degrees of AChE inhibition. The structure–activity relationship indicated that modifications on the morpholine ring could enhance inhibitory potency .

Case Study 2: Cancer Cell Line Studies

Another study focused on the anti-cancer properties of related triazine derivatives showed promising results against multiple cancer cell lines. These studies revealed that certain structural features significantly influenced their cytotoxicity and selectivity towards cancer cells .

Mecanismo De Acción

The mechanism of action of 5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The morpholine ring can interact with biological membranes, affecting their permeability and function. Additionally, the triazine ring can participate in electron transfer reactions, influencing cellular redox states .

Comparación Con Compuestos Similares

Similar Compounds

3-(N-morpholino)propanesulfonic acid: Another morpholine derivative with buffering properties.

N-(3-Aminopropyl)morpholine: Used as a catalytic agent and intermediate in organic synthesis.

Morpholine-4-ylpropylamine: A precursor in the synthesis of various morpholine derivatives.

Uniqueness

5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is unique due to the presence of both a morpholine ring and a triazine ring, which confer distinct chemical and biological properties

Actividad Biológica

5-(3-Morpholin-4-ylpropyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical structure and properties:

- IUPAC Name : 5-(3-morpholin-4-ylpropyl)-1,3,5-triazinane-2-thione

- Molecular Formula : C₁₀H₂₀N₄OS

- CAS Number : 727664-35-9

- MDL Number : MFCD13816268

- Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazine ring can participate in electron transfer reactions, while the morpholine moiety may influence cellular membrane dynamics. This dual-action mechanism allows it to modulate the activity of specific proteins or enzymes involved in critical biological pathways.

Biological Activities

Research indicates that derivatives of 1,3,5-triazine compounds exhibit a wide range of biological activities including:

-

Anticancer Activity :

- The compound has shown promising results in inhibiting the growth of various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In vitro studies revealed IC50 values ranging from 0.20 μM to 16.32 μM depending on the cell line tested .

- It has been noted for its ability to suppress phosphorylation of AKT and inhibit pathways associated with tumor growth .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 Value |

|---|---|---|

| Anticancer | A549 | 0.20 μM |

| MCF-7 | 1.25 μM | |

| HeLa | 1.03 μM | |

| Antimicrobial | Various Bacteria | Not specified |

| Anti-inflammatory | In vitro models | Not specified |

Table 2: Comparison of IC50 Values for Selected Triazine Derivatives

| Compound Name | Cell Line | IC50 Value |

|---|---|---|

| This compound | MCF-7 | 16.32 μM |

| Substituted Triazine Derivative A | HeLa | 2.21 μM |

| Substituted Triazine Derivative B | HepG2 | 12.21 μM |

Case Studies

- In Vivo Studies :

- Clinical Relevance :

Propiedades

IUPAC Name |

5-(3-morpholin-4-ylpropyl)-1,3,5-triazinane-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4OS/c16-10-11-8-14(9-12-10)3-1-2-13-4-6-15-7-5-13/h1-9H2,(H2,11,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEDFZRXTVAZCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2CNC(=S)NC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.